molecular formula C14H17N3O B4538814 N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide

N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide

Cat. No. B4538814
M. Wt: 243.30 g/mol
InChI Key: HTCUAVVEQGXBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide is not fully understood. However, it has been suggested that this compound may exert its anti-cancer and anti-inflammatory effects through the inhibition of specific enzymes and pathways involved in these processes.
Biochemical and Physiological Effects:
N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and reduce inflammation in animal models. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide in lab experiments is its low toxicity. This allows for higher concentrations of the compound to be used without causing harm to the cells or animals being studied. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide. One direction is to further study its anti-cancer properties and potential use as a cancer treatment. Another direction is to investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research could be conducted to improve the solubility of this compound in water, allowing for easier administration in lab experiments.

Scientific Research Applications

N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide has potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, this compound has been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models.

properties

IUPAC Name

N-methyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-9-17-13-8-6-5-7-12(13)15-14(17)10-16(3)11(2)18/h4-8H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCUAVVEQGXBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.